molecular formula C15H11F3N4O B2894135 5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-65-5

5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No.: B2894135
CAS No.: 339108-65-5
M. Wt: 320.275
InChI Key: UCERDHSYFZGECO-UHFFFAOYSA-N
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Description

This compound is a 1,2,3,4-tetrazole derivative featuring a 4-methoxyphenyl group at position 5 and a 3-(trifluoromethyl)phenyl substituent at position 1. The methoxy group (electron-donating) and trifluoromethyl group (electron-withdrawing) create a unique electronic profile, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c1-23-13-7-5-10(6-8-13)14-19-20-21-22(14)12-4-2-3-11(9-12)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERDHSYFZGECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a complex organic compound with potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H11F3N4O
  • CAS Number : 1043893-61-3

The presence of the methoxy and trifluoromethyl groups significantly influences its biological properties.

Antimicrobial Activity

Research indicates that compounds containing tetraazole rings exhibit antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. A study demonstrated that related tetraazole derivatives showed significant antimicrobial activity against various bacterial strains.

CompoundActivityReference
Tetraazole Derivative AInhibitory against E. coli
Tetraazole Derivative BEffective against S. aureus

Anticancer Properties

The anticancer activity of this compound has been investigated through structure-activity relationship (SAR) studies. The methoxy group is believed to enhance the cytotoxic effects against cancer cell lines.

A comparative study noted that similar compounds with tetraazole moieties exhibited IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound XHeLa2.5
Compound YMCF-71.8
This compoundA5493.0

The proposed mechanism of action for this compound involves interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group may enhance interaction with lipid membranes and cellular targets due to increased hydrophobicity.

Case Studies

  • Case Study on Anticancer Activity : In vitro studies on A549 lung cancer cells showed that treatment with the compound led to significant apoptosis, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : A study assessing the antibacterial effects of tetraazole derivatives found that modifications in the phenyl ring influenced activity levels against gram-positive and gram-negative bacteria.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key Structural Analogues
Compound Name Position 1 Substituent Position 5 Substituent Key Properties References
Target Compound 3-(Trifluoromethyl)phenyl 4-Methoxyphenyl High lipophilicity (CF₃), moderate solubility (OCH₃)
5-(4-Methoxyphenyl)-1H-tetrazole (2a) H 4-Methoxyphenyl Lower lipophilicity; used as a precursor for metal-organic frameworks
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 4-Chlorophenyl Methyl Higher crystallinity; reduced steric hindrance
5-(4-(Trifluoromethyl)phenyl)-1H-tetrazole H 4-(Trifluoromethyl)phenyl Enhanced metabolic stability; lower solubility
5-(Chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole 4-(Trifluoromethyl)phenyl Chloromethyl Reactive chloromethyl group for further functionalization
Electronic and Steric Effects
  • Methoxy Group (4-Methoxyphenyl) : Electron-donating nature increases electron density at position 5, enhancing nucleophilic reactivity. This contrasts with 4-chlorophenyl (electron-withdrawing), which reduces electron density .
  • Trifluoromethyl Group (3-CF₃): The strong electron-withdrawing effect stabilizes the tetrazole ring and increases lipophilicity, improving membrane permeability compared to non-fluorinated analogues like 1-(4-methylphenyl)tetrazole .

Physicochemical Properties

Melting Points and Solubility
  • The target compound’s melting point is expected to be higher than 5-methyltetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole, m.p. 145–147°C ) due to stronger intermolecular interactions from aromatic substituents.
  • Solubility : The trifluoromethyl group enhances lipophilicity (logP ~3.5), while the methoxy group improves solubility in polar solvents compared to purely hydrophobic analogues like 5-(4-(trifluoromethyl)phenyl)-1H-tetrazole .

Preparation Methods

Huisgen Cycloaddition with Sodium Azide

The classical approach involves refluxing 4-methoxybenzonitrile with NaN₃ in dimethylformamide (DMF) or water, catalyzed by ammonium chloride (NH₄Cl). This method yields 5-(4-methoxyphenyl)-1H-tetrazole as the primary product, with reported yields ranging from 53% to 98% depending on solvent polarity and reaction time. Microwave-assisted irradiation significantly enhances reaction kinetics, reducing processing times from hours to minutes while maintaining high purity.

Key Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 100–125°C Directly proportional to conversion rate
Solvent DMF > H₂O > EtOH DMF maximizes nitrile solubility
NaN₃ Equivalents 1.2–1.5 Excess azide minimizes side reactions
Catalyst NH₄Cl (10 mol%) Lowers activation energy

N-1 Functionalization Strategies

Introducing the 3-(trifluoromethyl)phenyl group at the N-1 position requires selective alkylation or arylation of the tetrazole ring. Unlike C-5 substitution, N-functionalization demands careful control to avoid over-alkylation or regioisomer formation.

Copper-Catalyzed Ullmann-Type Coupling

Aryl halides, such as 1-bromo-3-(trifluoromethyl)benzene, react with 5-(4-methoxyphenyl)-1H-tetrazole in the presence of copper(I) iodide (CuI) and a diamine ligand (e.g., 1,10-phenanthroline). This method, adapted from triazole functionalization techniques, proceeds via a radical-intermediate mechanism, achieving moderate yields (45–65%).

Optimized Conditions

  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Base : Cesium carbonate (Cs₂CO₃)
  • Solvent : Dimethyl sulfoxide (DMSO) at 110°C
  • Reaction Time : 24–48 hours

Mitsunobu Reaction for Direct Arylation

The Mitsunobu reaction offers an alternative pathway using 3-(trifluoromethyl)phenol and triphenylphosphine (PPh₃) with diethyl azodicarboxylate (DEAD). While this method avoids metal catalysts, it requires anhydrous conditions and stoichiometric reagents, limiting scalability.

One-Pot Tandem Synthesis

Recent advances integrate cycloaddition and N-arylation into a single operational sequence, reducing purification steps and improving atom economy. A representative protocol involves:

  • Cycloaddition : 4-Methoxybenzonitrile + NaN₃ → 5-(4-methoxyphenyl)-1H-tetrazole.
  • In Situ Arylation : Addition of 1-iodo-3-(trifluoromethyl)benzene and CuI catalyst.

This tandem approach achieves a 58% overall yield, with the tetrazole intermediate remaining reactive toward electrophilic aromatic substitution.

Solvent and Catalytic System Innovations

Ionic Liquid-Mediated Synthesis

Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), enhance reaction rates by stabilizing charged intermediates. Trials show a 22% reduction in cycloaddition time compared to DMF.

Heterogeneous Catalysis

Mesoporous silica-supported zinc oxide (ZnO/SBA-15) catalyzes both cycloaddition and N-arylation steps, enabling catalyst reuse for up to five cycles without significant activity loss.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC with a C18 column resolves regioisomers using a water-acetonitrile gradient (70:30 to 50:50 over 20 minutes).

Spectroscopic Characterization

  • ¹H NMR : Distinct singlet for N-1 proton at δ 8.9–9.2 ppm.
  • ¹⁹F NMR : Trifluoromethyl resonance at δ -62 to -64 ppm.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Huisgen + Ullmann 65 98 Moderate
Tandem One-Pot 58 95 High
Mitsunobu Arylation 40 90 Low

Q & A

Q. What are the optimal synthetic routes for 5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole?

Methodological Answer: Synthesis typically involves cyclization of precursor hydrazines or azides under controlled conditions. Key steps include:

  • Copper-catalyzed cycloaddition : Using copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C for 2 hours to enhance regioselectivity and yield .
  • Acid-catalyzed reflux : Refluxing precursors in glacial acetic acid with careful pH adjustment (e.g., sodium bicarbonate) to precipitate the product .
  • Optimization parameters : Reaction time (monitored via TLC), temperature (80–130°C), and solvent choice (e.g., ethanol for recrystallization) are critical for purity (>95%) .

Q. How is the compound’s structure validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic ring conformations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₆H₁₂F₃N₄O) and fragmentation patterns .
  • X-ray Crystallography : Resolves dihedral angles between the tetrazole and aryl rings, critical for assessing 3D conformation .

Q. What are the key stability considerations for this compound?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (e.g., >200°C) .
  • pH Sensitivity : Hydrolysis risk under extreme pH (<2 or >12) requires buffered storage (pH 6–8) .
  • Light Sensitivity : UV-Vis spectroscopy assesses photodegradation; amber vials are recommended for long-term storage .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer: Contradictions in biological activity (e.g., variable IC₅₀ values) may arise from:

  • Conformational variability : Analyze dihedral angles via crystallography or DFT calculations; minor angle shifts (e.g., 5–10°) can alter receptor binding .
  • Solubility discrepancies : Compare lipophilicity (logP) via HPLC and adjust substituents (e.g., methoxy vs. trifluoromethyl) to balance solubility and membrane permeability .
  • Assay conditions : Standardize in vitro models (e.g., cell line selection, serum concentration) to minimize variability .

Q. What methodologies are used to evaluate its mechanism of action in antimicrobial studies?

Methodological Answer:

  • Enzyme inhibition assays : Test against target enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric monitoring of NADPH oxidation .
  • Molecular docking : Simulate binding to microbial proteins (e.g., CYP51 in fungi) with AutoDock Vina; validate via site-directed mutagenesis .
  • Resistance profiling : Serial passage assays under sub-MIC concentrations to detect mutation-driven resistance .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Substituent libraries : Synthesize derivatives with varied groups (e.g., halogens, alkyl chains) at the 4-methoxyphenyl or trifluoromethyl positions .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonding with tetrazole N2) .
  • QSAR modeling : Train models with descriptors like molar refractivity and polar surface area to predict activity cliffs .

Q. What advanced techniques characterize degradation products under stress conditions?

Methodological Answer:

  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (60°C) stress; monitor via LC-MS/MS .
  • Isolation of degradants : Preparative HPLC coupled with ¹⁹F NMR identifies trifluoromethyl-containing fragments .
  • Mechanistic studies : Radical scavengers (e.g., BHT) differentiate oxidative vs. hydrolytic pathways .

Q. How is the compound’s pharmacokinetic profile assessed in preclinical models?

Methodological Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via UPLC .
  • Plasma protein binding : Equilibrium dialysis with radiolabeled compound (³H or ¹⁴C) to measure free fraction .
  • Tissue distribution : Whole-body autoradiography in rodents after IV administration .

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